Afatinib - 850140-72-6

Afatinib

Catalog Number: EVT-287195
CAS Number: 850140-72-6
Molecular Formula: C24H25ClFN5O3
Molecular Weight: 485.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Afatinib is an irreversible tyrosine kinase inhibitor, categorized as an anti-neoplastic agent. [, ] It serves as a valuable tool in scientific research, particularly in exploring cancer biology and resistance mechanisms. [, , , , , , , , , , ] Afatinib's irreversible binding properties distinguish it from other tyrosine kinase inhibitors and provide a unique angle for investigating cellular signaling and tumor response. []

Gefitinib

Compound Description: Gefitinib is a first-generation, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used as a first-line treatment for EGFR mutation-positive non-small cell lung cancer (NSCLC) [].

Erlotinib

Compound Description: Erlotinib is another first-generation, reversible EGFR TKI used as first-line therapy in EGFR mutation-positive NSCLC [, ].

Relevance: Similar to Gefitinib, Erlotinib shares a similar mechanism of action with Afatinib but is a reversible inhibitor []. Studies have compared Erlotinib with Afatinib, showing comparable efficacy, but Afatinib potentially exhibits higher toxicity [, , , ].

Cetuximab

Compound Description: Cetuximab is an EGFR monoclonal antibody used in various cancers, including colorectal cancer and head and neck squamous cell carcinoma [, ].

Relevance: Unlike Afatinib, which is a small molecule TKI, Cetuximab binds to the extracellular domain of EGFR, blocking ligand binding and downstream signaling [, ]. Studies have explored the combination of Cetuximab and Afatinib in overcoming resistance mechanisms, particularly the T790M mutation [, , , ].

Osimertinib

Compound Description: Osimertinib is a third-generation EGFR TKI specifically targeting EGFR, including the T790M resistance mutation [].

Relevance: Osimertinib demonstrates efficacy in NSCLC patients who have developed resistance to first- or second-generation EGFR TKIs like Afatinib, particularly due to the T790M mutation []. Real-world studies have evaluated the sequential use of Afatinib followed by Osimertinib in EGFR-mutant NSCLC, showing promising outcomes [].

Dacomitinib

Compound Description: Dacomitinib is a second-generation, irreversible pan-EGFR TKI, similar to Afatinib, but with a broader spectrum of inhibition against HER family receptors [].

Relevance: Dacomitinib and Afatinib share a similar mechanism of action, targeting EGFR, including uncommon mutations []. Comparative studies have investigated their efficacy and safety in NSCLC patients with uncommon EGFR mutations, indicating Dacomitinib may offer favorable outcomes with manageable toxicity [].

Vinorelbine

Compound Description: Vinorelbine is a chemotherapy drug used in various cancers, including NSCLC and breast cancer [, ].

Relevance: Vinorelbine has been studied in combination with Afatinib, demonstrating potential benefits in terms of safety, tolerability, and early signs of clinical activity in Japanese patients with advanced solid tumors, including breast cancer [, ].

CBL0137

Compound Description: CBL0137 is a curaxin that inhibits NFκB and targets cancer stem cells by inducing chromatin trapping of the FACT complex [].

Relevance: CBL0137, unlike Afatinib, targets a different pathway to overcome acquired resistance to EGFR TKIs. Preclinical studies have shown synergistic effects when CBL0137 is combined with Afatinib in EGFR-mutant lung adenocarcinoma models [].

Metformin

Compound Description: Metformin is a widely used antidiabetic drug that has shown anticancer properties by targeting multiple cellular pathways, including AMPK activation and mTOR inhibition [].

Relevance: Metformin, unlike Afatinib, targets metabolic dysregulation in cancer cells. Research suggests a potential synergistic effect when combined with Afatinib in EGFR-mutant NSCLC cells by enhancing cytotoxicity and modulating glycolytic pathways [].

BI836845

Compound Description: BI836845 is a humanized IGF ligand-neutralizing antibody that targets both IGF-1 and IGF-2, inhibiting the IGF1R signaling pathway [].

Relevance: Unlike Afatinib, which directly inhibits EGFR, BI836845 targets the IGF1R pathway, potentially involved in resistance mechanisms to EGFR TKIs []. Preclinical studies have shown synergistic tumor growth inhibition when BI836845 is combined with Afatinib in EGFR-TKI-resistant NSCLC models [].

Bufalin

Compound Description: Bufalin is a cardiotonic steroid with reported antitumor activity, particularly in inducing paraptosis in cancer cells [].

Relevance: Bufalin, unlike Afatinib, induces a distinct form of programmed cell death. Studies demonstrate synergistic effects when combined with Afatinib in EGFR-TKI-resistant NSCLC cells, suggesting a potential strategy to overcome intrinsic resistance [].

Source and Classification

Afatinib was developed by Boehringer Ingelheim and received approval from the U.S. Food and Drug Administration in 2013. It belongs to a class of drugs known as tyrosine kinase inhibitors, which target specific enzymes involved in the signaling pathways that promote cancer cell proliferation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Afatinib involves several key steps, typically starting from a quinazoline core structure. The most common synthetic route includes:

  1. Functionalization of the Quinazoline Nucleus: The process begins with the preparation of a functionalized quinazoline, where various functional groups are introduced at specific positions on the ring.
  2. Nitration and Chlorination: The quinazoline derivative undergoes nitration followed by chlorination to introduce necessary substituents.
  3. Amidation: This step involves the introduction of an amide group, which is crucial for the biological activity of Afatinib.
  4. Final Transformation: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Recent advancements have optimized these processes to improve yield and reduce impurities, achieving yields as high as 84% for Afatinib free base .

Molecular Structure Analysis

Structure and Data

Afatinib's chemical structure can be described as follows:

  • Chemical Formula: C₁₈H₁₈ClF₂N₃O₂
  • Molecular Weight: 486.0 g/mol
  • IUPAC Name: 4-[(3-chloro-4-fluorophenyl)amino]-6-(4-(N,N-dimethylamino)-1-oxo-2-buten-1-ylamino)-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline.

The molecular structure features a quinazoline core with various substituents that contribute to its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Afatinib undergoes several important chemical reactions during its synthesis:

  1. Nitration Reaction: This involves the introduction of a nitro group into the quinazoline ring, which is essential for further functionalization.
  2. Chlorination Reaction: Chlorine atoms are introduced to enhance reactivity at specific sites on the molecule.
  3. Amidation Reaction: The formation of amide bonds is critical for maintaining the compound's biological activity.

These reactions are carefully controlled to ensure high purity and yield of the final product .

Mechanism of Action

Process and Data

Afatinib works by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptor, inhibiting its activity. This blockade prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells. The inhibition leads to reduced tumor growth and progression in cancers driven by mutations in this receptor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Afatinib exhibits several notable physical and chemical properties:

  • Appearance: White to off-white solid
  • Solubility: Soluble in dimethyl sulfoxide, slightly soluble in water
  • Melting Point: Approximately 130 °C
  • pH Stability: Stable within a pH range of 4 to 8.

These properties are essential for formulating effective dosage forms for clinical use .

Applications

Scientific Uses

Afatinib is primarily used in oncology, specifically for treating patients with non-small cell lung cancer harboring epidermal growth factor receptor mutations. It has shown efficacy in improving progression-free survival compared to other treatments like chemotherapy or other targeted therapies. Additionally, ongoing research explores its potential applications in combination therapies for various cancers .

Properties

CAS Number

850140-72-6

Product Name

Afatinib

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C24H25ClFN5O3

Molecular Weight

485.9 g/mol

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1

InChI Key

ULXXDDBFHOBEHA-CWDCEQMOSA-N

SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Synonyms

(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide
afatinib
afatinib dimaleate
afatinib maleate
BIBW 2992
BIBW 2992 MA2
BIBW 2992MA2
BIBW-2992
BIBW-2992-MA2
BIBW-2992MA2
BIBW2992
BIBW2992 MA2
Gilotrif

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.